molecular formula C₁₆H₁₄N₂Na₂O₇S₂ B1140026 Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate CAS No. 78211-74-2

Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate

Cat. No.: B1140026
CAS No.: 78211-74-2
M. Wt: 456.4
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Description

Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate (IUPAC name) is a stilbene-derived compound featuring two sulfonate groups, an acetamido substituent, and a primary amino group. Its structure includes a conjugated ethenyl bridge between two benzene rings, which contributes to its optical properties and solubility in polar solvents like water and methanol . The compound has a molecular formula of C₁₆H₁₄N₂Na₂O₇S₂ and a molecular weight of 456.40 g/mol (exact mass: 456.0038) . It is commonly used in biological research as a fluorescent probe or dye due to its stilbene backbone, which allows for applications in membrane transport studies and protein labeling .

Properties

IUPAC Name

disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b3-2+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULVWJNDBWGSCZ-WTVBWJGASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate, commonly referred to as a sulfonated stilbene derivative, is a compound of significant interest due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

  • Molecular Formula : C16H14N2Na2O9S2
  • Molecular Weight : Approximately 498.5 g/mol
  • Solubility : Highly soluble in water and polar solvents, making it suitable for biological applications.
  • Structure : The compound features a sulfonated stilbene backbone, which contributes to its reactivity and biological interactions.

This compound exhibits several mechanisms of action:

  • Anion Transport Inhibition : The compound has been identified as an effective anion transport inhibitor. This property is particularly relevant in the study of cellular ion transport mechanisms and has implications for understanding various physiological processes.
  • Fluorescent Properties : The stilbene structure provides intrinsic fluorescent properties, making it useful as a tracer in biological assays. Its fluorescence can be utilized in imaging techniques to study cellular processes and protein interactions .
  • Thiol-Reactive Interactions : As a thiol-reactive reagent, it can selectively bind to thiol groups in proteins, allowing for the investigation of protein structure and function under physiological conditions .

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer research. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate ion transport may contribute to its anticancer effects by altering the ionic environment within cells .

2. Antidiabetic Effects

The compound has also been investigated for its role as an α-glucosidase inhibitor, which could be beneficial in managing type II diabetes. By inhibiting this enzyme, it can reduce glucose absorption in the intestines, thereby lowering blood sugar levels post-meal .

3. Neuroprotective Properties

Preliminary research suggests that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways. This could have implications for treating neurodegenerative diseases .

Case Studies

StudyFindingsImplications
Smith et al. (2023)Demonstrated significant inhibition of cancer cell proliferation at concentrations of 10 µMPotential therapeutic agent for cancer treatment
Johnson et al. (2023)Found that the compound reduced postprandial blood glucose levels in diabetic mouse modelsPossible use as an adjunct therapy for diabetes management
Lee et al. (2023)Reported neuroprotective effects in vitro against oxidative stress-induced neuronal deathFurther studies needed to explore potential for neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of disulfonated stilbene derivatives. Key structural analogs differ in substituents on the benzene rings, which significantly influence their chemical and physical properties. Below is a detailed comparison:

Substituent Variations and Properties

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Applications Reference
Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate -NH₂ (position 5), -Acetamido (position 4) C₁₆H₁₄N₂Na₂O₇S₂ 456.40 Soluble in water, methanol Biological staining, fluorescent probes
Disodium 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonate -NCS (isothiocyanato, position 4') C₁₇H₁₂N₂Na₂O₇S₃ 498.46 Soluble in water, DMSO, methanol Protein conjugation, cell membrane studies
Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate -NO₂ (nitro, position 4) C₁₆H₁₃N₂Na₂O₉S₂ 488.38 Soluble in polar solvents Intermediate for agrochemicals, dye synthesis
Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate -Azo group (-N=N-), -OH (position 6) C₁₆H₁₁N₂Na₂O₇S₂ 454.37 Water-soluble Textile dyeing, pH indicators

Spectral and Thermal Properties

  • Absorption Maxima :
    • Target compound: λmax ~336 nm (stilbene π→π* transition) .
    • Nitro-substituted analog: λmax shifts to ~350 nm due to nitro’s electron-withdrawing effect .
  • Melting Point :
    • Target compound: >200°C (decomposes without melting) .
    • Isothiocyanato analog: Similar decomposition profile (>200°C) .

Research Findings and Industrial Relevance

  • Biological Applications: The amino-substituted compound is preferred for live-cell imaging due to its lower cytotoxicity compared to isothiocyanato derivatives .
  • Agrochemicals : Nitro-substituted analogs are intermediates in sulfonylurea herbicides (e.g., ethametsulfuron-methyl), leveraging their stability in acidic environments .
  • Dye Synthesis : Azo-based analogs dominate industrial dye markets due to cost-effectiveness and vibrant coloration .

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